1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with the molecular formula C14H17N3O. It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one: This compound shares a similar spiro structure but has different substituents, leading to distinct properties and applications.
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione:
Uniqueness
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H17N3O/c1-17-13(18)12(11-6-3-2-4-7-11)16-14(17)8-5-9-15-10-14/h2-4,6-7,15H,5,8-10H2,1H3 |
InChI Key |
BRZXSLZPJRIPNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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